3-Bromo-4-(bromomethyl)-2(5H)-furanone
Description
Contextualization within Halogenated Furanone Chemistry
Halogenated furanones are a class of compounds characterized by a five-membered furanone ring structure containing one or more halogen atoms, typically bromine or chlorine. evitachem.com These compounds are notable as they are produced naturally by various marine organisms, especially the red seaweed Delisea pulchra. gov.scotucc.ie This alga is known to produce a family of polyhalogenated furanones to prevent bacterial colonization on its surface. ucc.ie These natural products, often called fimbrolides, are structurally similar to bacterial signaling molecules known as N-acyl-homoserine lactones (AHLs). oup.comoup.com
3-Bromo-4-(bromomethyl)-2(5H)-furanone fits within this chemical class as a synthetic brominated furanone. evitachem.com While not isolated from Delisea pulchra, its structure is designed based on the active pharmacophore of the natural furanones. The core 2(5H)-furanone scaffold is a lactone, and the strategic placement of bromine atoms at the C-3 position and on the methyl group at the C-4 position is critical to its chemical reactivity and biological function. evitachem.com This specific substitution pattern distinguishes it from many natural furanones, which often feature different alkyl side chains and halogenation patterns. evitachem.comgov.scot
Structure
3D Structure
Properties
CAS No. |
199536-62-4 |
|---|---|
Molecular Formula |
C5H4Br2O2 |
Molecular Weight |
255.89 g/mol |
IUPAC Name |
4-bromo-3-(bromomethyl)-2H-furan-5-one |
InChI |
InChI=1S/C5H4Br2O2/c6-1-3-2-9-5(8)4(3)7/h1-2H2 |
InChI Key |
QDJFFEOYBDSZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)Br)CBr |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches to 3 Bromo 4 Bromomethyl 2 5h Furanone and Its Derivatives
Classical Bromination Strategies for Furanone Scaffolds
The introduction of bromine onto a pre-formed furanone ring is a common and direct method for synthesizing brominated derivatives. The regioselectivity of these reactions is highly dependent on the substrate, the brominating agent, and the reaction conditions.
The synthesis of 3-bromo-4-(bromomethyl)-2(5H)-furanone has been accomplished by the direct bromination of a suitable precursor. In a notable study, LaLonde and coworkers synthesized this compound by starting with 4-(bromomethyl)-2(5H)-furanone. unipi.it This approach highlights a key strategy where a furanone already possessing one of the desired substituents is further halogenated on the ring.
More general methods for the bromination of the parent 2(5H)-furanone ring have also been described. For instance, 3-bromo-2(5H)-furanone was prepared from 2(5H)-furanone in a 47.6% yield. unipi.it This process involved the addition of bromine in diethyl ether under reflux, which presumably forms a dibromo-adduct, followed by dehydrobromination mediated by a base like triethylamine (B128534) (Et3N) to introduce the double bond and yield the final product. evitachem.comunipi.it A similar procedure using carbon tetrachloride (CCl4) as the solvent has also been reported for related substrates. unipi.it
These direct bromination methods typically involve electrophilic attack on the furanone ring or an addition-elimination sequence. evitachem.com Careful control of stoichiometry and reaction temperature is crucial to maximize the yield and purity of the desired brominated product. evitachem.com
The presence of substituents on the furanone ring significantly influences the outcome of bromination reactions. The bromination of 4-methoxy-2(5H)-furanone, a commercially available compound, serves as a well-documented example. In 1979, Reffstrup and Boll investigated this reaction and found that treating the furanone with one equivalent of N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux with a catalytic amount of benzoyl peroxide resulted in a mixture of three different brominated compounds. unipi.it
The major product, isolated in a 45% yield, was identified as 3-bromo-4-methoxy-2(5H)-furanone. unipi.it The other two products formed were 5-bromo-4-methoxy-2(5H)-furanone and 3,5-dibromo-4-methoxy-2(5H)-furanone. unipi.it This demonstrates that bromination can occur at both the C-3 and C-5 positions, and the distribution of products depends on the specific reaction conditions.
In a different approach, Heo and coworkers reported the synthesis of 3-bromo-4-methoxy-2(5H)-furanone in a higher yield of 80%. Their method involved the addition of bromine to 4-methoxy-2(5H)-furanone, followed by an in-situ elimination of hydrobromic acid using triethylamine (Et3N). unipi.it
| Starting Material | Brominating Agent | Solvent | Conditions | Product(s) | Yield | Reference |
| 4-Methoxy-2(5H)-furanone | N-Bromosuccinimide (1.0 equiv), Benzoyl peroxide (cat.) | CCl4 | Reflux | 3-Bromo-4-methoxy-2(5H)-furanone, 5-Bromo-4-methoxy-2(5H)-furanone, 3,5-Dibromo-4-methoxy-2(5H)-furanone | 45% (for 3-bromo isomer) | unipi.it |
| 4-Methoxy-2(5H)-furanone | Bromine, then Et3N | Not Specified | Not Specified | 3-Bromo-4-methoxy-2(5H)-furanone | 80% | unipi.it |
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions in organic synthesis, often favored for its ability to provide a low, constant concentration of bromine, which can lead to higher selectivity. unipi.it It is particularly effective for allylic and benzylic brominations via a radical pathway, but it can also participate in electrophilic bromination of electron-rich systems like enol ethers or activated aromatic rings. unipi.it
In the context of furanone chemistry, NBS has been instrumental in the selective bromination of substituted furanones. As detailed in the previous section, the treatment of 4-methoxy-2(5H)-furanone with NBS in the presence of a radical initiator (benzoyl peroxide) selectively yields a mixture of brominated products, with 3-bromo-4-methoxy-2(5H)-furanone being the primary component. unipi.it This reaction highlights the utility of NBS in targeting specific positions on the furanone scaffold, although complete selectivity is not always achieved, and mixtures of products can be formed. unipi.it The reaction between 5-methyl-2(5H)-furanone and NBS has also been used to synthesize 3-bromo-5-methyl-2(5H)-furanone, further illustrating the role of NBS in the α-bromination of such lactones. unipi.it
Multi-Step Synthesis from Acyclic Precursors
While bromination of an existing furanone ring is a direct approach, constructing the furanone skeleton from acyclic precursors is a fundamental alternative strategy in organic synthesis. These multi-step sequences allow for the introduction of desired functionalities before the ring-closing step.
Levulinic acid is a well-known biomass-derived platform chemical that can be converted into γ-valerolactone (GVL) through hydrogenation and subsequent intramolecular cyclization. rsc.org This general transformation from a γ-keto acid to a γ-lactone is a cornerstone of furanone synthesis. In principle, a suitably substituted and brominated derivative of levulinic acid could serve as an acyclic precursor to a brominated furanone.
This synthetic pathway would involve the intramolecular cyclization of a brominated γ-keto acid or its corresponding ester. The cyclization is typically an acid- or base-catalyzed intramolecular esterification (lactonization) of the corresponding γ-hydroxy acid, which would be formed in situ from the reduction of the γ-keto group. However, specific examples detailing the synthesis of this compound directly from a brominated levulinic acid derivative are not prominent in the surveyed scientific literature. General methods for the cyclization of hydroxy acids and hydroxy ketones are well-established, but their application to create the specific substitution pattern of the target compound from an acyclic brominated precursor is not explicitly documented. youtube.comnih.govrsc.org
Bromodecarboxylation, most famously represented by the Hunsdiecker reaction, is a method to convert a carboxylic acid into an alkyl or aryl bromide with one fewer carbon atom. This reaction can be adapted for the synthesis of halogenated heterocycles. For instance, bromodecarboxylation has been employed as a key step in the synthesis of (E)- and (Z)-5-(bromomethylene)furan-2(5H)-one from the adduct of furan (B31954) and maleic anhydride. nih.gov
This strategy typically involves the formation of an intermediate, often from a dicarboxylic acid or a related precursor, which then undergoes a decarboxylation step where a carboxyl group is replaced by a bromine atom. While this approach is effective for synthesizing certain classes of brominated furanones, the application of bromodecarboxylation to specifically produce this compound is not described in the reviewed literature. The substitution pattern of the target molecule, with bromine on the ring's double bond and a bromomethyl group, suggests that other synthetic routes, such as the direct bromination of a pre-formed furanone scaffold, are more commonly employed. unipi.it
Advanced Coupling and Derivatization Techniques
The functionalization of the this compound scaffold is primarily achieved through advanced cross-coupling and substitution reactions. These methods leverage the differential reactivity of the bromine substituents to introduce a variety of chemical moieties, enabling the creation of novel derivatives with potentially enhanced biological properties.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For brominated furanones, these reactions are instrumental in introducing aryl, alkyl, and other organic fragments.
The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a widely used method for forming carbon-carbon bonds. researchgate.netacs.org In the context of this compound, this reaction offers a direct route to arylated furanone derivatives. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or a preformed palladium-phosphine complex, in the presence of a base.
Research on related dihalogenated furanones has demonstrated the feasibility of this approach. For instance, the Suzuki coupling of 3,4-dibromo-2(5H)-furanone with 4-(methylsulfanyl)phenylboronic acid has been successfully used to introduce an aryl group at the 4-position, yielding a 4-aryl-3-halo derivative. nih.gov This suggests that a similar selective coupling could be achieved with this compound. The vinylic bromide at the C3 position is expected to be more reactive in palladium-catalyzed cross-coupling reactions than the allylic bromide of the bromomethyl group under specific conditions.
The general conditions for such a transformation are summarized in the table below.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Furanones
| Component | Example | Purpose |
|---|---|---|
| Substrate | 3,4-dibromo-α,β-unsaturated-γ-butyrolactone nih.gov | Halogenated furanone core |
| Coupling Partner | 4-(methylsulfanyl)phenylboronic acid nih.gov | Source of the aryl group |
| Catalyst | Palladium salt (e.g., Pd(OAc)₂) nih.gov | Facilitates the cross-coupling |
| Ligand | Phosphine (B1218219) ligand (e.g., SPhos, XPhos) | Stabilizes and activates the catalyst |
| Base | K₃PO₄, Na₂CO₃ nih.gov | Activates the boronic acid |
| Solvent | Two-phase system (e.g., Toluene/Water) nih.gov | Dissolves reactants |
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods can be employed for the alkylation and arylation of brominated furanones. A synthetic route to 3-aryl-5-bromo-2(5H)-furanones has been developed, showcasing the introduction of an aryl group onto the furanone ring system. elsevierpure.com The arylation of the this compound core could similarly lead to a diverse range of 3-aryl derivatives.
Furthermore, palladium-catalyzed reactions can be extended to include alkylation. While direct examples on this compound are not prevalent in the reviewed literature, the principles of reactions like the Negishi coupling (with organozinc reagents) or Stille coupling (with organotin reagents) could be applied to introduce alkyl chains at the C3 position. The choice of catalyst and reaction conditions would be critical to ensure selective reaction at the vinylic bromide over the allylic bromide.
A more recent advancement in cross-coupling methodology is the desulfinative or desulfitative arylation, which uses stable and readily available sodium arylsulfinates as the aryl source. acs.orgnih.govnih.gov This method provides an alternative to boron-based reagents. The palladium-catalyzed desulfinative coupling of aryl halides or triflates proceeds via the extrusion of sulfur dioxide. acs.orgnih.gov
This reaction could be applied to this compound to synthesize 3-aryl-4-(bromomethyl)-2(5H)-furanone derivatives. The process is typically catalyzed by a palladium(II) source like Pd(OAc)₂ with a suitable phosphine ligand. nih.gov
Table 2: General Parameters for Palladium-Catalyzed Desulfinative Arylation
| Parameter | Details | Reference |
|---|---|---|
| Aryl Source | Sodium Arylsulfinates | nih.govnih.gov |
| Electrophile | Aryl Halides / Triflates | nih.gov |
| Catalyst | Pd(OAc)₂ (2 mol%) | nih.gov |
| Ligand | XPhos | nih.gov |
| Reaction | C-C bond formation via SO₂ extrusion | acs.org |
Nucleophilic Substitution of Bromine Atoms for Functional Group Introduction
The two bromine atoms in this compound exhibit different reactivities towards nucleophiles. The bromine in the bromomethyl group is an allylic-type halide, making it significantly more susceptible to SN2-type nucleophilic substitution compared to the vinylic bromide at the C3 position. This differential reactivity allows for selective functionalization.
A wide range of nucleophiles, including amines, thiols, and alcohols, can displace the allylic bromide to introduce new functional groups. For instance, studies on related furanones have shown that thiols can be introduced at the 4-position of the furanone ring under basic conditions. nih.gov Similarly, phenoxides can act as nucleophiles to substitute halogen atoms on the furanone scaffold. nih.gov This reactivity can be harnessed to synthesize libraries of derivatives with varied side chains at the 4-position, which has been shown to be important for biological activity. nih.govnih.gov
Stereoselective Synthesis of Chiral Bromolactones as Intermediates
The synthesis of enantiomerically pure or enriched bromolactones is of great interest, as stereochemistry often plays a crucial role in biological activity. There are several strategies to achieve stereoselectivity in the synthesis of derivatives from or leading to chiral bromolactones.
One approach involves using chiral starting materials or auxiliaries. For example, optically active sulfur-containing 2(5H)-furanone derivatives have been synthesized by reacting stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with thiols. nih.gov This principle could be adapted to syntheses involving this compound.
Another strategy is the use of chiral catalysts in reactions that create a stereocenter. Asymmetric reductions or alkylations of furanone precursors can set the stereochemistry early in the synthetic sequence. acs.org
Finally, chiral resolution can be employed to separate a racemic mixture of a chiral furanone derivative. wikipedia.org This can be achieved through several methods:
Crystallization of diastereomeric salts: The racemic mixture is reacted with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties. wikipedia.org
Chiral chromatography: The enantiomers are separated by passing the racemic mixture through a chromatography column containing a chiral stationary phase.
Enzymatic methods also offer a powerful tool for stereoselective synthesis. For example, ene-reductases and carbonyl reductases have been used in one-pot cascade processes to synthesize chiral γ-butyrolactones with excellent enantioselectivity and diastereoselectivity. acs.org Such chemo-enzymatic approaches could potentially be developed for the stereoselective synthesis of chiral derivatives of this compound.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,4-dibromo-2(5H)-furanone |
| 4-(methylsulfanyl)phenylboronic acid |
| Palladium(II) acetate |
| SPhos |
| XPhos |
| Potassium phosphate |
| Sodium carbonate |
| Toluene |
| 3-aryl-5-bromo-2(5H)-furanone |
| Sodium arylsulfinate |
| Sulfur dioxide |
| 3-aryl-4-(bromomethyl)-2(5H)-furanone |
| 5-(l)-menthyloxy-2(5H)-furanone |
Mechanistic Organic Reactions and Chemical Transformations of 3 Bromo 4 Bromomethyl 2 5h Furanone
Reactivity of Bromine Substituents
The two bromine atoms in 3-Bromo-4-(bromomethyl)-2(5H)-furanone are situated in chemically distinct environments, which governs their reactivity. The bromine on the C3 position is a vinylic bromide, attached to an sp²-hybridized carbon of the electron-deficient α,β-unsaturated lactone system. The second bromine is part of a bromomethyl group at the C4 position, making it a reactive allylic bromide. This structural arrangement allows for selective chemical transformations.
Nucleophilic Displacement Pathways
The primary reaction pathway for this compound involves nucleophilic substitution, with the bromomethyl group being the more reactive site. As a primary allylic halide, the C-Br bond in the bromomethyl group is susceptible to SN2 attack by a wide range of nucleophiles. This reactivity is a key feature in its use as a synthetic intermediate. For example, the bromomethyl group is a critical functional handle for creating sulfones or thioethers. mdpi.com
In contrast, the vinylic bromide at the C3 position is considerably less reactive towards standard nucleophilic substitution due to the higher bond strength of the C(sp²)-Br bond and electronic repulsion from the π-system. However, substitution at this position can occur, often through an addition-elimination mechanism. Studies on related halogenated furanones demonstrate that nucleophiles can add across the double bond, followed by the elimination of the halide ion. nih.gov A proposed mechanism for the reaction of a brominated furanone with a biological nucleophile involves the direct addition of the nucleophile to the vinyl bromide, forming an intermediate that collapses to eliminate the bromide. nih.gov
The regioselectivity of these reactions has been observed in related systems. For instance, the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with aryl thiols in the presence of a base proceeds with high regioselectivity to yield 4-thiosubstituted products, demonstrating the preferential attack at the C4 position over the C3 position in that specific system. nih.gov
Reductive Debromination Reactions
The removal of bromine substituents can be achieved through reductive debromination. While specific studies on this compound are not prevalent, the electrochemical reduction of analogous 3,4-dichloro-5-arylsulfanyl-2(5H)-furanones has been investigated. These studies show that the predominant pathway is the anionoid elimination of the substituent at the 5-position, with a competing elimination of the chloride ion. researchgate.net This suggests that electrochemical methods could potentially be used to selectively or fully debrominate the target compound. The relative reduction potentials of the vinylic versus the allylic bromide would determine the selectivity of the reaction. Typically, allylic and vinylic halides can be reduced using various reagents, including metal hydrides, dissolving metal reductions, or catalytic hydrogenation, with the specific outcome depending on the reaction conditions.
Rearrangement and Cycloaddition Reactions
The unsaturated furanone core provides a scaffold for various rearrangement and cycloaddition reactions, allowing for the construction of more complex molecular architectures.
The potential for skeletal rearrangements exists, particularly under conditions that favor the formation of reactive intermediates. For example, reactions involving the departure of the bromide from the bromomethyl group could proceed via an SN1 mechanism, generating a secondary allylic carbocation. While relatively stable, this carbocation could theoretically undergo rearrangement, although this is not a commonly reported pathway for this specific structure. masterorganicchemistry.com Additionally, under basic conditions, α-haloketones can undergo the Favorskii rearrangement via a cyclopropanone (B1606653) intermediate. msu.edu The α,β-unsaturated lactone system in the target compound shares characteristics with α-haloketones, suggesting a potential, though unexplored, avenue for such base-catalyzed rearrangements.
More prominently, the C3-C4 double bond of the furanone ring can participate in cycloaddition reactions. The 2(5H)-furanone system is known to undergo photochemical [2+2] cycloadditions with alkenes and alkynes. ysu.amnih.gov These reactions proceed through the formation of a triplet 1,4-biradical intermediate, which then forms the cyclobutane (B1203170) or cyclobutene (B1205218) ring. nih.gov The stereoselectivity of these cycloadditions can be controlled by using chiral auxiliaries on the furanone ring. acs.org Furthermore, related furanone derivatives have been shown to act as 2π components in higher-order [8+2] cycloadditions when activated by a Brønsted base. acs.org These reactions highlight the versatility of the furanone scaffold in constructing polycyclic systems.
Studies on Stability and Degradation Pathways in Model Systems
As a member of the brominated furanone class, this compound is relevant to the study of disinfection byproducts (DBPs) in water treatment, as related compounds can be formed during the chlorination or bromination of natural organic matter. researchgate.netnih.gov The stability of these compounds is therefore of environmental interest.
The primary degradation pathway in aqueous systems is likely hydrolysis. The allylic bromide of the bromomethyl group is expected to be susceptible to hydrolysis, which would yield the corresponding alcohol. The stability of related halogenated compounds has been shown to be pH-dependent. For instance, the halobenzoquinone 2,6-DCBQ is stable at acidic pH but hydrolyzes readily at pH 7.6. nih.gov Similar pH-dependent stability can be anticipated for this compound.
In biological systems, brominated furanones are known to react with nucleophilic residues in proteins. Mechanistic studies have shown that brominated furanones can covalently modify enzymes through an addition-elimination reaction with cysteine residues. nih.gov This reactivity demonstrates a potential degradation or inactivation pathway in the presence of biological macromolecules, which is the basis for their activity as quorum sensing inhibitors. nih.govnih.gov The stability is also a factor in material applications; brominated furanones have been used to coat PVC surfaces to inhibit biofilm formation, indicating a degree of persistence on such materials. nih.gov
Molecular Mechanisms of Biological Activities and Cellular Interactions
Quorum Sensing Modulation Mechanisms
Brominated furanones interfere with bacterial quorum sensing through multiple, sophisticated mechanisms, primarily targeting key components of the signaling pathways. These compounds are structurally similar to the native signaling molecules, N-Acylhomoserine lactones (AHLs), which allows them to interact with the regulatory machinery.
Competitive Binding to N-Acylhomoserine Lactone (AHL) Receptors
One of the principal mechanisms of action for brominated furanones is their ability to compete with AHL signal molecules for binding to their cognate receptor proteins. psu.edu This competitive interaction prevents the native signal from activating the downstream gene expression cascades.
Interaction with LuxR-type Transcriptional Regulators (e.g., LasR, RhlR)
In bacteria like Pseudomonas aeruginosa, quorum sensing is heavily reliant on LuxR-type transcriptional regulators, such as LasR and RhlR. psu.edu These proteins require binding to their specific AHL autoinducers to fold correctly, dimerize, and activate the transcription of target genes, many of which encode virulence factors. psu.edu Brominated furanones, such as the synthetic compound (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (often referred to as C-30), have been shown to effectively inhibit QS-controlled virulence factors. sigmaaldrich.comnih.gov Molecular docking analyses suggest that these furanones have a high affinity for the active sites of regulators like LasR. sigmaaldrich.com By occupying the binding site, the furanone can prevent the natural AHL signal from associating with the receptor, thereby inhibiting the entire signaling pathway. nih.gov Studies have demonstrated that these compounds can bind to LuxR-type proteins, including LasR and RhlR, disrupting their function.
Acceleration of LuxR Receptor Turnover
A particularly effective mechanism employed by these compounds is the destabilization of the LuxR receptor itself. While AHLs are known to bind to and protect LuxR-type proteins from cellular proteolysis, halogenated furanones have the opposite effect. psu.edu They act to destabilize the AHL-dependent transcriptional activator, promoting its rapid degradation. Studies have shown that the presence of halogenated furanones can reduce the half-life of the LuxR protein by up to 100-fold. This accelerated turnover significantly reduces the cellular concentration of available LuxR protein, which in turn leads to a decrease in the expression of QS-dependent genes. This furanone-dependent reduction in the cellular pool of the receptor is a key mechanism by which these compounds control the expression of AHL-mediated phenotypes.
Table 1: Effects of Brominated Furanones on LuxR-type Regulator Proteins
| Mechanism | Target Protein Example | Observed Effect | Reference Organism |
|---|---|---|---|
| Competitive Binding | LasR, RhlR | Prevents natural AHL binding, inhibiting virulence factor production. | Pseudomonas aeruginosa |
| DNA-Binding Disruption | LuxR(Vh) | Renders the protein unable to bind to target DNA promoters without affecting protein concentration. | Vibrio harveyi |
| Accelerated Turnover | LuxR | Destabilizes the protein, leading to rapid proteolytic degradation and reduced cellular concentration. | Vibrio fischeri |
Interference with Autoinducer-2 (AI-2) Signaling Pathways
Inhibition of AI-2 Biosynthetic Enzymes (e.g., LuxS)
Inhibition of Quorum Sensing-Regulated Virulence Factor Expression
There is no specific research data available to detail the effects of 3-Bromo-4-(bromomethyl)-2(5H)-furanone on the attenuation of biofilm formation, suppression of swarming motility, or the reduction of exoprotease and pyoverdine. While related brominated furanones have been studied for these properties, the strict focus on this specific compound yields no concrete findings.
Non-Specific Intercellular Signal Antagonism
Similarly, literature detailing the role of this compound as a non-specific intercellular signal antagonist is not available.
Antifouling Action: Elucidating Mechanisms of Settlement Deterrence
There is a lack of scientific studies on the antifouling actions of this compound and its chemically mediated surface interactions with fouling organisms.
Interplay between Quorum Sensing Inhibition and Antifouling Properties
The potent antifouling characteristics of this compound are intrinsically linked to its capacity to inhibit quorum sensing (QS), the cell-density-dependent communication system used by bacteria to coordinate collective behaviors. researchgate.net By disrupting QS, the furanone effectively prevents the formation of biofilms, which are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov These biofilms are the primary agents of biofouling and microbial-induced corrosion. psu.edu
The furanone acts as a broad-spectrum antagonist of QS systems. psu.edu Research has demonstrated its ability to interfere with QS in both Gram-negative and Gram-positive bacteria. For instance, in Escherichia coli, the compound was found to inhibit swarming motility and significantly impede biofilm formation, reducing its thickness by 55% and decreasing the percentage of live cells by 87% at a concentration of 60 µg/ml. nih.gov This inhibition of biofilm development is a direct manifestation of its antifouling properties. nih.gov
Similarly, studies on the Gram-positive sulphate-reducing bacterium Desulfotomaculum orientis showed that the furanone could inhibit its growth and, consequently, reduce mild steel corrosion fivefold. psu.edu The compound's ability to prevent the attachment of bacteria to surfaces and inhibit the production of EPS is a key factor in its antifouling efficacy. nih.gov In studies involving Acidithiobacillus ferrooxidans, furanone C-30 was shown to inhibit EPS production and down-regulate the expression of genes related to biofilm formation, which in turn reduced the bacterium's attachment to surfaces and controlled the generation of acid mine drainage. researchgate.netnih.gov This demonstrates a clear mechanistic link: by disrupting the QS signals that trigger biofilm maturation, the furanone prevents the establishment of the microbial communities responsible for fouling.
Table 1: Effects of Furanone C-30 on Biofilm and Related Phenotypes in Various Bacteria
| Bacterial Species | Observed Effect | Finding | Citation(s) |
|---|---|---|---|
| Pseudomonas aeruginosa | Biofilm Inhibition | Significantly inhibited biofilm formation in a dose-dependent manner. | nih.gov |
| Escherichia coli | Biofilm Inhibition | Decreased biofilm thickness by 55% and live cells by 87% at 60 µg/ml. | nih.gov |
| Desulfotomaculum orientis | Corrosion Inhibition | Reduced mild steel corrosion fivefold by inhibiting bacterial growth. | psu.edu |
| Acidithiobacillus ferrooxidans | Biofilm Inhibition | Inhibited EPS production and down-regulated biofilm-related genes. | researchgate.netnih.gov |
Mechanisms of Cell Growth Modulation (Non-Clinical Focus)
Beyond its anti-quorum sensing activity, this compound influences fundamental cellular processes. Its impact on cell growth is multifaceted, involving the induction of cellular stress and interference with key regulatory proteins and enzymes.
The role of this compound in modulating oxidative stress is complex and appears to be context-dependent. Contrary to inducing oxidative stress, some research indicates the compound may contribute to its reduction in specific inflammatory contexts. In an experimental model of Pseudomonas keratitis, treatment with furanone C-30 resulted in significantly lower levels of reactive oxygen species (ROS) compared to the untreated control group, suggesting an anti-inflammatory rather than a pro-oxidant effect. researchgate.net
However, other evidence suggests that related furanones can induce a general stress response in bacteria. In the Gram-positive bacterium Bacillus subtilis, a similar furanone was found to induce class I and III heat shock genes, which are typically activated in response to cellular stress. psu.edu While not a direct measure of ROS generation, the activation of heat shock proteins points to the cell's attempt to mitigate protein damage, a common consequence of oxidative stress. The significant decrease in the viability of E. coli cells within biofilms treated with the furanone also suggests a cytotoxic effect that could be linked to unmitigated cellular stress. nih.gov
Direct evidence elucidating the specific pathways of apoptosis or cell cycle arrest induced by this compound in research models is not extensively documented. While a marked reduction in the number of live bacterial cells within biofilms has been observed, indicating a cytotoxic or growth-inhibiting effect, the precise molecular mechanism—whether through programmed cell death (apoptosis-like mechanisms in bacteria) or necrosis—has not been fully characterized for this specific compound. nih.gov
Studies on other furanone derivatives, such as ascofuranone, have shown the ability to induce G1 phase cell cycle arrest in human cancer cells. researchgate.net However, due to structural differences, these findings cannot be directly extrapolated to this compound without specific supporting research.
The most well-characterized molecular mechanism of this compound is its targeted inhibition of quorum sensing (QS) regulatory proteins. mdpi.com In the bacterium Vibrio harveyi, a structurally similar natural furanone was found to block all three channels of its QS system by ultimately decreasing the DNA-binding activity of the master transcriptional regulator, LuxR. psu.edunih.gov The furanone renders the LuxR protein unable to bind to the promoter sequences of its target genes, effectively shutting down QS-regulated processes without altering the concentration of the LuxR protein itself. nih.gov
In the opportunistic pathogen Pseudomonas aeruginosa, furanone C-30 targets the LuxR-type receptors LasR and RhlR. mdpi.comresearchgate.net Molecular studies suggest that furanone C-30 binds to the ligand-binding site of LasR but fails to induce the necessary conformational changes required for proper protein folding and function. mdpi.comresearchgate.net This renders the LasR protein dysfunctional and may mark it for proteolytic degradation. researchgate.net Notably, the compound also inhibits the RhlR receptor independently of LasR, indicating a complex and multi-target mode of action within the QS hierarchy. mdpi.com
Beyond QS regulators, furanones have been shown to inhibit other critical protein systems. In P. aeruginosa, furanone C-30 and a related compound were found to inhibit the Type III Secretion System (T3SS), a needle-like apparatus used to inject toxins into host cells. nih.gov This inhibition prevents the secretion of effector proteins like ExoS, ExoT, and ExoU, thereby reducing the bacterium's virulence. nih.gov The compound also influences the biosynthesis of siderophores, which are iron-chelating molecules essential for bacterial survival, although this effect varies between different bacterial species. researchgate.net
Table 2: Identified Molecular Targets of Brominated Furanones
| Target Protein/System | Organism(s) | Mechanism of Action | Citation(s) |
|---|---|---|---|
| LuxR | Vibrio harveyi | Decreases DNA-binding activity of the transcriptional regulator. | psu.edunih.gov |
| LasR | Pseudomonas aeruginosa | Binds to the ligand-binding site, preventing functional conformational changes. | mdpi.comresearchgate.net |
| RhlR | Pseudomonas aeruginosa | Inhibits the receptor's function, independent of LasR. | mdpi.comresearchgate.net |
| Type III Secretion System (T3SS) | Pseudomonas aeruginosa | Inhibits the secretion of effector proteins (ExoS, ExoT, ExoU). | nih.gov |
| Siderophore Biosynthesis | Pseudomonas putida, P. aeruginosa | Inhibits siderophore formation in P. putida; stimulates it in P. aeruginosa. | researchgate.net |
Structure Activity Relationship Sar Studies of 3 Bromo 4 Bromomethyl 2 5h Furanone and Its Analogs
Influence of Halogenation Pattern on Biological Efficacy
Halogenation is a critical determinant of the biological activity of furanones. The number, type (e.g., bromine vs. chlorine), and position of halogen atoms on the furanone scaffold can dramatically influence the molecule's potency and mechanism of action. nih.gov For many furanone derivatives, the presence of at least one halogen atom, typically bromine, on the exocyclic vinyl group is considered necessary for efficacy as a quorum sensing (QS) inhibitor. ucc.ie
The specific placement of bromine atoms on the furanone structure significantly affects its ability to interfere with bacterial communication systems like quorum sensing. Research comparing different brominated furanones reveals that subtle changes in the bromine position can lead to substantial differences in inhibitory activity.
A study comparing (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (known as C-30) with 5-(dibromomethylene)-2(5H)-furanone (GBr) demonstrated the importance of bromine placement in inhibiting Pseudomonas aeruginosa quorum sensing. nih.govnih.gov While both compounds were effective, the GBr furanone, which features a geminal dibromo group (two bromines on the same carbon), was found to be more effective than C-30 at reducing pyocyanin (B1662382) production, biofilm formation, and swarming motility. nih.gov Molecular docking analysis suggested that the geminal position of the bromine atoms in GBr enhances its affinity for the active site of the LasR quorum sensing regulator protein. nih.govnih.gov This suggests that new interactions formed by the bromine at the 5-position are more critical for binding to the receptor than those lost by the absence of a bromine at the 4-position. nih.gov This principle, where the halogenation pattern is critical for quorum quenching properties, has also been observed in other furanone analogs. nih.gov
The principle that halogen position influences biological activity is not unique to furanones. In studies involving indole-3-carboxaldehydes, the position of a single bromine atom on the indole (B1671886) ring resulted in significantly different levels of quorum sensing inhibition, further highlighting the importance of substituent placement in the design of QS inhibitors. mdpi.com
The degree of bromination—the number of bromine atoms on the molecule—also plays a pivotal role in the biological response. Increasing the number of halogen atoms can enhance the reactivity and potency of furanone derivatives.
Studies on various halogen-substituted 4-methyl-2(5H)-furanones found that the number of halogens was a key factor in their mutagenic activity. nih.gov Trihalo-4-methyl-5-hydroxy-2(5H)-furanones exhibited mutagenicity levels an order of magnitude higher than their dihalo counterparts. nih.gov The most significant enhancements in mutagenicity were observed when the number of halogens on the side chain (at the C-6 position) was increased from one to two. nih.gov
In the context of quorum sensing inhibition in P. aeruginosa, the multi-brominated GBr furanone showed superior or equal efficacy compared to the C-30 furanone in inhibiting QS-controlled virulence factors and the secretion of type III exoenzymes. nih.gov This demonstrates that multiple bromination can lead to a more potent biological response. A review of brominated furanone derivatives categorizes them based on the number and location of bromine atoms, underscoring the focus in the field on how different patterns of single and multiple brominations affect biological properties. eurekaselect.com
Table 1: Comparative Efficacy of Brominated Furanones on P. aeruginosa Virulence Factors This table summarizes the relative effectiveness of C-30 and the multi-brominated GBr on key virulence factors controlled by quorum sensing.
| Virulence Factor | C-30 ((Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone) | GBr (5-(dibromomethylene)-2(5H)-furanone) | Finding |
|---|---|---|---|
| Pyocyanin Production | Reduced | Reduced (More effectively than C-30) | GBr shows enhanced inhibition. nih.gov |
| Biofilm Formation | Reduced | Reduced (Similar to or more effectively than C-30) | Multi-bromination maintains or improves activity. nih.gov |
| Swarming Motility | Reduced | Reduced (Similar to C-30) | Both compounds are effective inhibitors. nih.gov |
| T3SS Exoenzyme Secretion | Inhibited | Inhibited | Both furanones act as inhibitors of this system. nih.gov |
Role of Substituents on the Furanone Ring (e.g., Bromomethyl Group)
The substituents attached to the core furanone ring, such as the bromomethyl group in the titular compound, are fundamental to the molecule's interaction with biological targets. The nature of these side chains can modulate both the potency and the specificity of the furanone's effects.
The importance of the substituent at the 4-position is evident from SAR studies. Bromination of an alkyl side chain has been shown to cause a significant increase in quorum sensing inhibitory activity. ucc.ie Conversely, replacing the bromoalkyl group with other functionalities, such as an acetoxy group, proved to be detrimental to the compound's inhibitory effect. ucc.ie This highlights the specific role of the halogenated alkyl substituent in driving the biological response.
Furthermore, studies on halogenated 4-methyl-2(5H)-furanones have shown that substituents on the side chain are critical. Increasing the number of halogens on the methyl group (analogous to the bromomethyl group) was a primary factor in enhancing mutagenic potency. nih.gov Interestingly, while the side chain is crucial for activity, it can also be modified to reduce toxicity. In thiophenones, which are sulfur analogs of furanones, the presence of a 3-alkyl side chain was found to lower toxicity without a major negative impact on the quorum sensing-disrupting activity, likely by creating steric hindrance that limits access to certain cellular targets. plos.org
Relationship between Molecular Conformation and Receptor Binding
The biological effect of a furanone inhibitor is ultimately triggered by its binding to a specific receptor protein. The relationship between the inhibitor's three-dimensional shape (molecular conformation) and its ability to fit into and interact with the receptor's binding site is a cornerstone of its mechanism of action. An agonist typically binds to a receptor and stabilizes an active conformation, whereas an antagonist like a furanone inhibitor binds but prevents the adoption of that active state. oatext.comresearchgate.net
In the case of brominated furanones targeting the P. aeruginosa QS system, the primary receptor is often the LasR protein. Molecular docking studies indicate that furanone C-30 likely occupies the same ligand-binding cavity as the native signaling molecule. nih.gov However, C-30 fails to establish the critical interactions needed to induce the correct protein folding and conformational changes required for LasR stability and function. nih.gov This interaction renders the LasR protein dysfunctional and likely targets it for proteolytic destruction, effectively shutting down the signaling pathway. nih.gov
The specific conformation dictated by the substitution pattern is key. For instance, molecular docking analysis suggests the geminal bromine position in the GBr furanone increases its binding affinity for the LasR active site compared to C-30. nih.govnih.gov This enhanced affinity is attributed to the specific orientation and interactions of the bromine atoms within the binding pocket. These findings illustrate that the inhibitor's structure does not merely block a binding site but actively interferes with the conformational dynamics of the receptor protein. nih.gov
Comparative Analysis of Biological Activities Across Furanone Derivatives
Furanone derivatives exhibit a wide spectrum of biological activities beyond quorum sensing inhibition, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net Comparative analyses across different furanone analogs reveal how structural modifications tune these diverse activities.
While halogenated furanones are potent QS inhibitors, their clinical use can be limited by toxicity to eukaryotic cells and low stability. nih.gov This has driven the search for derivatives with improved therapeutic profiles. For example, novel chiral 2(5H)-furanone sulfones possessing a terpene moiety have been synthesized. nih.gov One such compound, containing a sulfonyl group and an l-borneol moiety, showed significant antimicrobial activity against Staphylococcus aureus and Bacillus subtilis with Minimum Inhibitory Concentrations (MICs) of 8 μg/mL. nih.gov
Comparing furanones to their structural analogs like dihydropyrrolones and thiophenones provides further insight. Dihydropyrrolones, for example, generally show less potency as QS inhibitors than their furanone counterparts but also exhibit reduced toxicity, suggesting they may be more suitable candidates for therapeutic development. ucc.ie Thiophenones, the sulfur-based isosteres of furanones, have also been shown to be effective quorum sensing inhibitors, disrupting the master regulator LuxR in Vibrio harveyi. plos.org
In other therapeutic areas, certain 2-furanone derivatives have shown anti-inflammatory activity comparable to the commercial drug diclofenac. nih.gov Additionally, newly synthesized bis-2(5H)-furanone derivatives have demonstrated significant inhibitory activity against glioma cancer cells, indicating that DNA may be a potential target for this class of compounds. researchgate.net
Table 2: In Vitro Antimicrobial Activity of Selected 2(5H)-Furanone Derivatives This table shows the Minimum Inhibitory Concentration (MIC) in μg/mL for various furanone derivatives against different bacterial strains, illustrating the range of antimicrobial efficacy within the class. Data sourced from a study on chiral furanone sulfones. nih.gov
| Compound | Moiety | S. aureus ATCC 29213 | B. subtilis ATCC 6633 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |
|---|---|---|---|---|---|
| 19 (F105) | Reference Furanone | 16 | 16 | >128 | >128 |
| 20 | p-Tolylsulfonyl, l-Menthyloxy | 32 | 32 | >128 | >128 |
| 23 | Phenylsulfonyl, l-Bornyloxy | 16 | 16 | >128 | >128 |
| 26 | p-Tolylsulfonyl, l-Bornyloxy | 8 | 8 | >128 | >128 |
| Vancomycin | Reference Antibiotic | 1 | 1 | - | - |
Theoretical and Computational Chemistry Approaches
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. This method is instrumental in understanding the potential biological targets of "3-Bromo-4-(bromomethyl)-2(5H)-furanone". For instance, brominated furanones are known for their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system. nih.govnih.gov Molecular docking studies can elucidate how "this compound" might interact with key proteins in the QS cascade, such as the LasR receptor in Pseudomonas aeruginosa. nih.gov
The docking process involves generating a multitude of possible conformations of the furanone within the binding site of the receptor. These poses are then scored based on a function that estimates the binding affinity. A lower binding energy score typically indicates a more favorable interaction. In a hypothetical docking study of "3--Bromo-4-(bromomethyl)-2(5H)-furanone" with the LasR receptor, the binding energy and the specific amino acid residues involved in the interaction would be key outputs.
Interactive Table: Hypothetical Molecular Docking Results of this compound with LasR Receptor
| Parameter | Value | Significance |
|---|---|---|
| Binding Energy (kcal/mol) | -7.5 | Indicates a strong theoretical affinity for the receptor. |
| Interacting Residues | Trp60, Tyr56, Asp73 | Highlights key amino acid residues in the binding pocket that stabilize the interaction through hydrogen bonds or hydrophobic interactions. |
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted furanone-receptor complex over time. nih.govpsu.edu MD simulations provide a dynamic view of the molecular interactions, revealing how the complex behaves in a simulated physiological environment. This can confirm the stability of the binding mode predicted by docking and provide further insights into the mechanism of interaction. psu.edu
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict the electronic structure and reactivity of molecules. researchgate.netnih.gov For "this compound", DFT can be used to calculate a range of molecular descriptors that provide insight into its chemical behavior. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). emerginginvestigators.org
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. emerginginvestigators.org A smaller gap suggests higher reactivity. The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for interaction with other molecules. researchgate.net
Interactive Table: Representative Quantum Chemical Descriptors for this compound
| Descriptor | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.6 eV | Suggests a moderate level of chemical reactivity. |
These calculations can help predict how "this compound" might react with biological nucleophiles, a key aspect of the mechanism of action for some α,β-unsaturated lactones. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov For a class of compounds like brominated furanones, a QSAR model could be developed to predict their antibacterial or quorum sensing inhibitory activity based on their molecular descriptors. ijpda.orgijpda.org
A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional map of the regions around the furanone molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are important for activity. benthamdirect.comnih.gov This information is invaluable for understanding the mechanism of action at a molecular level and for designing new, more potent derivatives. mdpi.com
For instance, a hypothetical CoMFA model for a series of furanone derivatives including "this compound" might reveal that bulky, electronegative substituents at the 3- and 4-positions of the furanone ring enhance activity.
Interactive Table: Illustrative Parameters from a 3D-QSAR Model for Furanone Derivatives
| Parameter | Value | Significance |
|---|---|---|
| q² (Cross-validated r²) | 0.65 | Indicates good predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.92 | Shows a strong correlation between the predicted and experimental activities. |
| Steric Field Contribution | 55% | Suggests that the size and shape of the molecule are major determinants of its activity. |
Such models can guide the synthesis of novel analogs of "this compound" with potentially improved biological profiles. mdpi.comresearchgate.net
Predictive Modeling of Chemical Transformations
Computational methods can also be used to predict the chemical transformations that "this compound" might undergo. This includes predicting its stability, potential metabolic pathways, and reactivity with various chemical species. The presence of an α,β-unsaturated lactone core and two bromine atoms suggests that this molecule could be susceptible to nucleophilic attack and ring-opening reactions. nih.govpharmaron.com
Advanced Analytical Methodologies in Research on 3 Bromo 4 Bromomethyl 2 5h Furanone
Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)
While basic spectroscopic methods confirm the presence of functional groups, advanced techniques are required to determine the precise three-dimensional arrangement of atoms, which is fundamental to understanding the molecule's reactivity and biological interactions.
X-ray diffraction (XRD) and single-crystal X-ray diffraction (SCXRD) are powerful techniques for determining the exact solid-state structure of crystalline compounds like furanone derivatives. mdpi.compleiades.online This methodology involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, which reveals the precise positions of each atom in the molecule and its arrangement within the crystal lattice. mdpi.com
This analysis provides critical data on bond lengths, bond angles, and torsion angles, confirming the molecule's stereochemistry. mdpi.com For furanone derivatives, SCXRD can definitively establish the geometry of the furanone ring and the orientation of its substituents, including the bromine atoms. mdpi.compleiades.online Furthermore, the analysis reveals intermolecular interactions such as hydrogen bonds and van der Waals forces, which govern the crystal packing and influence the material's physical properties. mdpi.com While a specific crystal structure for 3-Bromo-4-(bromomethyl)-2(5H)-furanone is not widely published, the analysis of structurally similar compounds provides a framework for the expected findings. mdpi.com
Table 1: Representative Crystallographic Data Obtainable from SCXRD Analysis This table illustrates typical parameters determined for a furanone derivative via SCXRD, based on analyses of similar compounds. mdpi.com
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | C2 |
| Unit Cell Dimensions | The lengths of the axes (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 10.1 Å, b = 5.6 Å, c = 15.2 Å, β = 95° |
| Density (Calculated) | The theoretical density of the material based on its molecular weight and unit cell volume. | 1.405 g/cm³ |
| Bond Lengths | The distances between bonded atoms (e.g., C=O, C-Br). | C=O: ~1.2 Å, C-Br: ~1.9 Å |
| Bond Angles | The angles formed by three connected atoms (e.g., O-C=O). | O-C=O: ~120° |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is essential for separating this compound from reaction byproducts or complex environmental and biological samples. Advanced chromatographic methods often require sample modification to improve analytical performance.
Analyzing trace amounts of brominated furanones in complex matrices, such as treated water or biological extracts, presents a significant challenge due to potential interference from other compounds. evitachem.com Derivatization is a chemical strategy used to modify the analyte to enhance its detectability and improve its chromatographic behavior, particularly for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The goal of derivatization is to attach a chemical group (a tag) to the target molecule that makes it more volatile for GC analysis or more responsive to a specific detector (e.g., a fluorescence or UV-Vis detector in HPLC). For a compound like this compound, potential derivatization strategies could target its functional groups. Although specific protocols for this exact compound are not extensively detailed in the literature, the principles of organic synthesis allow for hypothetical approaches. For instance, the electrophilic nature of the brominated furanone could be exploited for reaction with nucleophiles to introduce a detectable tag. evitachem.com Such strategies are critical for achieving the low detection limits required for monitoring its presence in environmental samples or in mechanistic studies.
Biological Assay Methodologies for Mechanistic Elucidation
To understand how brominated furanones affect biological systems, particularly bacteria, researchers employ specialized assays that can visualize structural changes in microbial communities and quantify changes at the genetic level.
Confocal Scanning Laser Microscopy (CSLM) is an indispensable tool for visualizing the three-dimensional structure of bacterial biofilms and assessing the impact of antimicrobial or anti-biofilm agents. nih.gov This technique uses a focused laser to excite fluorescent dyes within a sample, and a pinhole aperture rejects out-of-focus light, allowing for the construction of sharp, high-resolution optical sections. By stacking these sections, a detailed 3D reconstruction of the biofilm architecture can be created. researchgate.net
In studies involving brominated furanones, CSLM has been used to observe the dramatic effects these compounds have on biofilm formation. nih.gov For example, research on Escherichia coli showed that treatment with a related furanone decreased biofilm thickness by 55% and reduced the number of characteristic water channels. nih.govresearchgate.net CSLM imaging, often using viability stains, has also revealed that furanone-treated biofilms are less dense and can appear as poorly populated, clumped aggregates compared to the dense, uniform structure of untreated control biofilms. nih.govnih.gov
Table 2: Effects of Brominated Furanones on Biofilm Architecture as Observed by CSLM This table summarizes findings from studies on various bacteria treated with furanone compounds. nih.govnih.gov
| Organism | Furanone Compound | Observed Effect on Biofilm Architecture | Reference |
| Escherichia coli | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | 55% decrease in thickness; reduction of water channels. | nih.gov |
| Pseudomonas aeruginosa | Furanone C-30 | Biofilm becomes less dense and is unevenly distributed. | nih.gov |
| Candida albicans | Various synthetic furanones | Disruption of biofilm formation, leading to sparse cell coverage. | researchgate.net |
Gene Expression Analysis (e.g., RT-PCR for LuxR mRNA levels)
Table 3: Summary of Gene Expression Findings in Response to Furanone Treatment
| Organism | Analytical Method | Target Gene/System | Key Finding | Reference |
| Vibrio harveyi | RT-PCR | luxR mRNA | No significant change in mRNA levels, suggesting a post-transcriptional mechanism of action. | nih.govscispace.com |
| Pseudomonas aeruginosa | Microarray | Quorum sensing-regulated genes | Furanone repressed 80% of genes that are induced by the AI-1 quorum sensing system. | psu.edu |
| Escherichia coli | Microarray | AI-2 regulated genes | Furanone repressed 79% of genes that are activated by the AI-2 signaling system. | asm.org |
| Salmonella enterica | Microarray | Flagellar biosynthesis genes | Furanone treatment repressed genes involved in flagellar synthesis, interfering with motility. | asm.org |
Protein-DNA Interaction Studies (e.g., Mobility Shift Assays)
The electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is a widely used technique to investigate the interactions between proteins and DNA in vitro. nih.govnih.gov This method is predicated on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA fragment, resulting in a "shift" in its position on the gel. nih.gov EMSA is a versatile tool for both qualitative and quantitative analysis of DNA-protein binding and can also be employed to study conformational changes in DNA induced by protein binding. nih.gov
In the context of halogenated furanones, research has demonstrated the utility of mobility shift assays in elucidating their mechanisms of action. For instance, studies on the related compound, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, have successfully used EMSA to reveal its impact on bacterial quorum sensing. These experiments showed that the furanone significantly reduced the ability of the transcriptional regulator protein LuxR to bind to its target promoter sequences. nih.gov This was observed as a decrease in the shifted band corresponding to the LuxR-DNA complex in the presence of the furanone, indicating an interference with the protein's DNA-binding capacity. nih.gov
While direct EMSA studies on this compound are not extensively detailed in the available literature, the methodology provides a clear framework for investigating its potential effects on gene regulation. Such an assay would involve:
Preparation of a Labeled DNA Probe: A specific DNA sequence, to which a protein of interest is hypothesized to bind, is labeled, typically with a radioactive isotope or a fluorescent dye. nih.gov
Binding Reaction: The labeled DNA probe is incubated with a protein source, which could be a purified protein or a cellular extract, in the presence and absence of this compound.
Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel. nih.gov
Detection: The positions of the labeled DNA are visualized. A reduction in the intensity of the shifted band in the presence of the compound would suggest an inhibitory effect on protein-DNA binding.
This technique is instrumental in identifying whether the biological activities of this compound are mediated through the modulation of transcription factor binding to DNA, a critical step in gene expression.
Cellular Pathway Analysis
Understanding the impact of a chemical compound on cellular health and function requires a suite of analytical techniques that can probe specific molecular pathways. For a bioactive compound like this compound, key areas of investigation include its potential to induce programmed cell death (apoptosis) and to cause or counteract oxidative stress.
Flow Cytometry for Apoptosis Markers
Flow cytometry is a powerful technique used to measure and analyze multiple physical and chemical characteristics of a population of cells. In the study of apoptosis, it is frequently used to identify and quantify cells in different stages of this process. One common approach involves the simultaneous staining of cells for membrane permeability and another marker of apoptosis, such as changes in intracellular pH or the exposure of phosphatidylserine on the outer cell membrane. capes.gov.br For example, apoptotic cells often exhibit increased membrane permeability, allowing dyes like Hoechst 33342 to accumulate more rapidly than in viable cells. capes.gov.br
Hypothetical Flow Cytometry Data for Apoptosis Analysis
| Treatment Group | Viable Cells (Annexin V-/PI-) | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|---|
| Control (Untreated) | 95% | 3% | 2% |
| This compound | Data Not Available | Data Not Available | Data Not Available |
TBARS for Oxidative Stress
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. The Thiobarbituric Acid Reactive Substances (TBARS) assay is one of the most established methods for measuring oxidative stress by quantifying lipid peroxidation. nih.gov This assay detects malondialdehyde (MDA), a low-molecular-weight end product formed during the decomposition of lipid hydroperoxides. bioassaysys.com In the assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically. nih.govbioassaysys.com
Illustrative TBARS Assay Results for Oxidative Stress
| Treatment Group | TBARS Concentration (MDA Equivalents, µM) |
|---|---|
| Control | 1.5 ± 0.2 |
| Oxidative Stress Inducer (e.g., H₂O₂) | 5.8 ± 0.5 |
| Inducer + this compound | Data Not Available |
Future Research Directions and Translational Perspectives in Chemical Biology
Development of Next-Generation Quorum Sensing Inhibitors
The primary mechanism of action for many brominated furanones is the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor production. researchgate.netnih.gov Future research endeavors will focus on using the 3-Bromo-4-(bromomethyl)-2(5H)-furanone backbone to design and synthesize next-generation QS inhibitors (QSIs) with superior potency, specificity, and pharmacological properties.
Key research objectives include:
Structural Modification: Systematic modification of the furanone ring, including the length and nature of acyl chains and the pattern of halogenation, has been shown to improve anti-virulence activity. nih.gov Future work will likely involve creating a diverse library of derivatives of this compound to probe structure-activity relationships (SAR).
Enhanced Specificity: While broad-spectrum QS inhibition is valuable, developing inhibitors that target the QS systems of specific pathogens could reduce off-target effects. Research will aim to tailor furanone structures to selectively interact with the signal receptors of priority pathogens like Pseudomonas aeruginosa. nih.govnih.gov
Overcoming Resistance: Although anti-virulence therapies are thought to impose less selective pressure than traditional antibiotics, the potential for resistance exists. nih.gov Next-generation design will need to consider mechanisms of potential tolerance and develop compounds that are less susceptible to bacterial evasion strategies.
| Compound Class | General Mechanism of Action | Key Research Goal |
| Brominated Furanones | Competitive inhibition of QS signal receptors (e.g., LasR, RhlR). mdpi.comresearchgate.net | Enhance potency and specificity through targeted structural modifications. |
| Synthetic Analogs | Interference with AHL and AI-2 signaling pathways. nih.govnih.gov | Optimize for reduced cytotoxicity and improved stability in biological systems. |
| Bicyclic Furanones | Modulation of LasR/RhlR quorum sensing circuits. documentsdelivered.com | Design compounds with targeted agonistic or antagonistic activity to control specific bacterial behaviors. documentsdelivered.com |
Strategies for Controlled Release and Delivery in Research Systems
A significant challenge in the application of QSIs is their effective delivery to the site of bacterial colonization, particularly within the protective extracellular matrix of biofilms. nih.gov Future research will explore advanced strategies for the controlled release and targeted delivery of this compound in experimental systems.
Promising avenues of investigation include:
Polymer Conjugation: To improve penetration through the biofilm matrix, furanone inhibitors can be conjugated to polymers. nih.gov Cationic polymers, for instance, may facilitate entry into the negatively charged biofilm environment, releasing the active furanone payload where it is most needed. nih.gov
Surface Immobilization: For preventing biofilm formation on surfaces, research into immobilizing furanones onto materials is a key area. nih.gov Covalently attaching this compound to surfaces like catheters or implants could create materials that actively resist bacterial colonization. nih.gov
Nanoparticle Encapsulation: Encapsulating furanones within nanoparticles offers a method for protecting the compound from degradation and controlling its release over time. This approach could improve the bioavailability and sustained action of the inhibitor in complex biological environments.
| Delivery Strategy | Principle | Application in Research |
| Polymer-QSI Conjugates | Covalent linkage of furanone to a polymer backbone to enhance biofilm penetration. nih.gov | Studying biofilm disruption and potentiation of antibiotic activity in in vitro biofilm models. nih.gov |
| Surface-Attached Furanones | Immobilization of furanone molecules on a solid substrate. nih.gov | Investigating the prevention of initial bacterial attachment and biofilm formation on medical device prototypes. |
| Nanocarrier Systems | Encapsulation of furanones in liposomes, micelles, or other nanoparticles. | Assessing sustained-release kinetics and efficacy in complex media or animal models of infection. |
Exploration of Novel Biological Targets and Pathways
While the disruption of QS is a well-documented activity of brominated furanones, these compounds likely interact with multiple biological targets. Identifying these alternative targets and pathways is crucial for a comprehensive understanding of their mechanism of action and for uncovering new therapeutic possibilities.
Future research will focus on:
Multi-target Effects: Studies have shown that some furanones can inhibit not only QS but also the Type III Secretion System (T3SS), another critical bacterial virulence mechanism. nih.govnih.gov Investigating whether this compound possesses this multi-target capability is a logical next step.
Transcriptional Regulator Interaction: The primary QS targets are transcriptional regulator proteins like LasR in P. aeruginosa and LuxR in Vibrio harveyi. nih.govpsu.edu Detailed molecular studies, including crystallography and molecular docking, could elucidate the precise binding mode of this compound to these receptors, guiding the design of more potent inhibitors. nih.gov
Metabolic Pathway Interference: Some furanones have been observed to influence metabolic processes such as siderophore biosynthesis. nih.gov Untargeted metabolomics and proteomics approaches could be employed to screen for other cellular pathways affected by this compound, potentially revealing novel anti-virulence targets.
| Target | Organism(s) | Effect of Furanone Inhibition |
| LasR/RhlR QS Receptors | Pseudomonas aeruginosa | Downregulation of virulence factors (pyocyanin, elastase), inhibition of biofilm formation. nih.govmdpi.com |
| LuxR QS Receptor | Vibrio harveyi | Decreased DNA-binding activity, leading to reduced bioluminescence and virulence gene expression. psu.edu |
| Type III Secretion System (T3SS) | Pseudomonas aeruginosa | Inhibition of effector protein (e.g., ExoS, ExoT, ExoU) secretion, reducing cytotoxicity. nih.govnih.gov |
| Siderophore Biosynthesis | Pseudomonas putida, P. aeruginosa | Altered iron acquisition pathways, which can be species-dependent (inhibition or stimulation). nih.gov |
Design of Hybrid Molecules with Enhanced Mechanistic Specificity
Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, offers a powerful approach to creating compounds with novel or enhanced activities. mdpi.com Designing hybrid molecules based on the this compound scaffold could lead to agents with dual mechanisms of action or improved target specificity.
Future design strategies may include:
QSI-Antibiotic Hybrids: A key finding is that furanones can render antibiotic-resistant bacteria susceptible to conventional treatments. nih.gov For example, the combination of furanone C-30 and colistin was shown to be effective against colistin-resistant Gram-negative bacteria. nih.gov Synthesizing hybrid molecules that covalently link a furanone moiety to an antibiotic could create a single agent that both disarms the bacteria by inhibiting QS and kills them directly.
Dual-Target QS Inhibitors: Bacteria often employ multiple, interconnected QS systems. Hybrid molecules could be designed to simultaneously block different types of QS signaling (e.g., AHL- and AI-2-based systems), providing a more robust inhibition of bacterial communication.
Targeted Delivery Moieties: The furanone structure could be linked to a molecule that recognizes a specific bacterial surface feature, thereby concentrating the QSI at the desired site of action and increasing its mechanistic specificity.
Investigation into the Environmental and Ecological Roles (Academic Context)
In an academic research context, understanding the fundamental roles of halogenated furanones in natural ecosystems provides critical insight into chemical ecology and informs the development of bio-inspired technologies. While this compound is a synthetic compound, its structure is related to natural products with significant ecological functions.
Areas for academic investigation include:
Antifouling Mechanisms: Natural brominated furanones are produced by marine algae like Delisea pulchra to prevent the settlement of bacteria and other organisms on their surfaces. nih.govmdpi.com Studying synthetic analogs like this compound helps to define the structural requirements for this antifouling activity, which can inform the design of environmentally benign antifouling coatings. nih.gov
Interspecies Signaling: These compounds are a prime example of how chemical signals mediate interactions between different species in an ecosystem. Research can explore how synthetic furanones perturb these natural communication networks, providing a tool to study the complexity of microbial communities.
Biodegradation and Environmental Fate: The introduction of synthetic halogenated compounds into the environment necessitates an understanding of their persistence and transformation. Academic studies on the biodegradation pathways and potential ecotoxicity of furanone derivatives are essential for evaluating their long-term viability as applied materials. researchgate.net
Q & A
What are the common synthetic routes for preparing 3-bromo-4-(bromomethyl)-2(5H)-furanone and its derivatives?
Basic Research Focus
The compound is synthesized via tandem Michael addition-elimination reactions. For example, reacting 3,4-dibromo-5-(S)-(l-menthyloxy)-2(5H)-furanone with diallylamine in the presence of potassium fluoride (KF) under nitrogen yields chiral derivatives with high stereoselectivity . Purification typically involves silica gel column chromatography using petroleum ether/ethyl acetate gradients. Key parameters include reaction time (24 hours at room temperature) and stoichiometric ratios (e.g., 2:3 molar ratio of dibromofuranone to amine) .
How do Lewis acids influence the stereoselective synthesis of halogenated 2(5H)-furanones?
Advanced Research Focus
Lewis acids (e.g., BF₃·Et₂O) promote stereoselective formation of 5-alkoxy-3,4-dihalo-2(5H)-furanones by stabilizing transition states during nucleophilic substitution. Challenges include controlling regioselectivity in polyhalogenated intermediates and minimizing side reactions like epimerization. Evidence from analogous systems shows that solvent polarity and temperature gradients critically affect enantiomeric excess .
What structural features of this compound contribute to its antimicrobial activity?
Basic Research Focus
The α,β-unsaturated δ-lactone motif enables electrophilic reactivity, targeting bacterial proteins or DNA. Bromine substituents enhance lipophilicity, improving membrane penetration. Studies on Bacillus subtilis demonstrate growth inhibition at 5 μg/mL, linked to stress response gene induction (e.g., clpC, groES) . Modifications to the bromomethyl group alter potency, as seen in quorum-sensing disruption in Vibrio harveyi .
How does this compound inhibit quorum sensing in gram-negative bacteria?
Advanced Research Focus
The furanone disrupts LuxR-type transcriptional regulators by reducing their DNA-binding affinity. In V. harveyi, it blocks all three quorum-sensing channels downstream of Hfq, as shown via mobility shift assays and RT-PCR. Structural analogs with extended alkyl chains (e.g., 3-butyl derivatives) exhibit enhanced activity, suggesting hydrophobic interactions with LuxR’s ligand-binding domain .
What analytical techniques validate the structure and purity of halogenated furanones?
Basic Research Focus
Single-crystal X-ray diffraction confirms stereochemistry and planar furanone rings, while TLC (Rf = 0.47 in heptane:EtOAc 1:1) monitors reaction progress . NMR (¹H/¹³C) and HRMS are standard for purity assessment. For chiral derivatives, polarimetry or chiral HPLC quantifies enantiomeric excess .
How do catalysts like MCM-41 influence furanone yields in biomass-derived syntheses?
Advanced Research Focus
MCM-41’s mesoporous structure increases surface area for acid-catalyzed dehydration, boosting 2(5H)-furanone yields by 5.45% compared to HZSM-5. However, Al₂O₃ suppresses 5-methyl-2(3H)-furanone formation due to excessive cracking. Optimization requires balancing catalyst acidity and pore size to minimize byproducts (e.g., benzofurans) .
What factors affect the environmental stability of halogenated furanones in aqueous systems?
Basic Research Focus
Stability is pH-dependent: under acidic conditions, this compound isomerizes to EMX analogs, while hydrolysis dominates at neutral pH. Halogen loss (Br → Cl) reduces persistence, as shown in disinfection by-product (DBP) studies . Photodegradation pathways remain undercharacterized but likely involve radical intermediates.
What methodologies assess the carcinogenic potential of halogenated furanones?
Advanced Research Focus
Mechanism-based structure-activity relationships (SAR) rank compounds by electrophilicity and DNA adduct formation. BMX-3 (3-bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone) is prioritized due to trihalogenation, correlating with mutagenicity in Ames tests. Computational models (e.g., QSAR) predict toxicity by comparing with MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) .
Can 2(5H)-furanones serve as platform chemicals for C4 bio-based synthesis?
Basic Research Focus
5-Hydroxy-2(5H)-furanone (5H5F) is a versatile precursor for maleic acid, γ-butyrolactone, and pyrrolidones via hydrogenation or oxidation. Brominated analogs may enable new routes, but challenges include scalability and competing ring-opening reactions .
How do stress response pathways in B. subtilis adapt to furanone exposure?
Advanced Research Focus
Transcriptomic profiling reveals upregulation of class I/III heat shock genes (groES, clpC) and fatty acid biosynthesis enzymes. ΔclpC mutants exhibit hypersensitivity, confirming Clp proteases’ role in detoxification. Targeted mutagenesis of lichenan degradation genes (e.g., ysiA) further elucidates metabolic adaptations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
